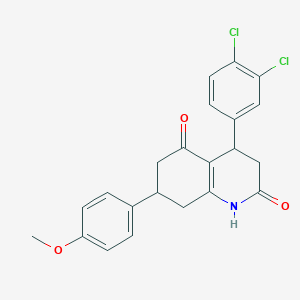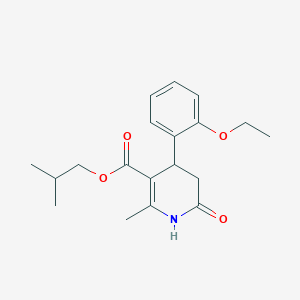![molecular formula C17H26N2O2 B4263538 N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4263538.png)
N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]urea
Vue d'ensemble
Description
N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]urea, commonly known as CEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEU is a urea derivative that has been synthesized through various methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
CEU has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, CEU has shown promising results as an anticancer agent, with studies indicating its ability to inhibit cancer cell growth and induce apoptosis. CEU has also been studied for its potential use as an insecticide and herbicide in agriculture, with studies indicating its effectiveness against a range of pests and weeds. In material science, CEU has been studied for its potential use as a building block for the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of CEU is not fully understood, but studies have suggested that it may work by inhibiting specific enzymes or receptors in cancer cells or pests. CEU has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
CEU has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, the inhibition of insect and weed growth, and the potential for use as a building block for the synthesis of novel materials. Studies have also indicated that CEU may have antioxidant properties, which could have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CEU has several advantages for use in lab experiments, including its high yield and purity, and its potential applications in various fields. However, there are also limitations to its use, including the need for specialized equipment and expertise for its synthesis and handling, and the potential for toxicity and environmental impact.
Orientations Futures
There are several future directions for research on CEU, including the development of more efficient synthesis methods, the optimization of its use as an anticancer agent and insecticide/herbicide, and the exploration of its potential applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of CEU and its potential for use in the treatment of various diseases.
In conclusion, CEU is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CEU is needed to fully understand its potential and optimize its use in various fields.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[1-(4-ethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-21-16-11-9-14(10-12-16)13(2)18-17(20)19-15-7-5-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSLHLWAAMZAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[1-(4-ethoxyphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4263468.png)



![3-(4-fluorophenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4263515.png)
![N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263522.png)
![2-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-N,N-dimethyl-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B4263531.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4263533.png)
![2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4263542.png)
![methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4263549.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263554.png)
![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263559.png)